

Synonyms for Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate*

Cat. No.: B103973

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate** (CAS: 170911-92-9): A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical chemistry, the strategic design and synthesis of bioactive molecules depend on the availability of versatile, high-quality chemical intermediates.

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate stands out as one such pivotal building block. Its unique molecular architecture, featuring a piperazine core, a reactive primary amine on a phenyl ring, and a crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable asset for medicinal chemists. The piperazine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS), while the aminophenyl group offers a convenient handle for a wide array of chemical modifications.^{[1][2]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide field-proven insights into the compound's properties, synthesis, applications, and handling, empowering scientists to leverage its full potential in their research and development endeavors.

Chapter 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application. This chapter consolidates the nomenclature and key physicochemical characteristics of **tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate**.

Nomenclature and Chemical Identifiers

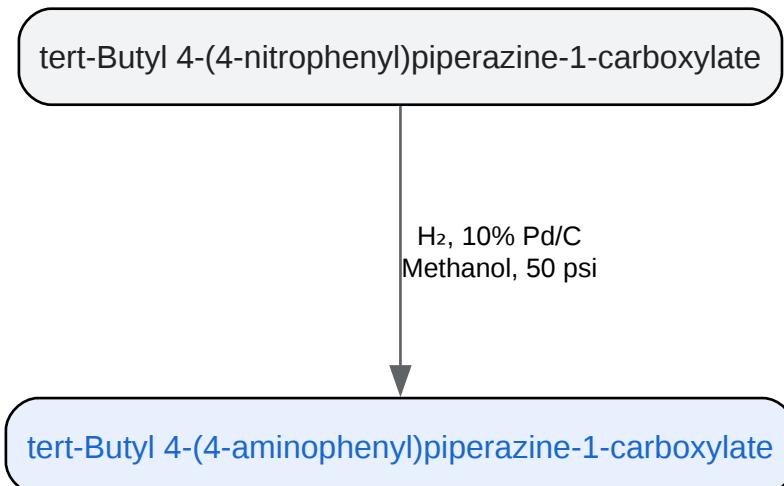
The compound is known by several names in commercial and academic literature. A clear cross-reference of these identifiers is essential for accurate sourcing and documentation.

Identifier Type	Value
Primary Name	Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
IUPAC Name	tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate[3]
CAS Number	170911-92-9[1]
Synonyms	1-Boc-4-(4'-aminophenyl)piperazine, 4-(4-Boc-piperazin-1-yl)aniline, 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester, tert-butyl 4-(4-aminophenyl)-1-piperazinecarboxylate, 4-(1-tert-Butoxycarbonylpiperazin-4-yl)aniline[1][4][5][6]
Molecular Formula	C ₁₅ H ₂₃ N ₃ O ₂ [1]
Molecular Weight	277.37 g/mol [2]
InChI Key	RXFHRKPNLPBDGE-UHFFFAOYSA-N[3][7]
SMILES	CC(C)(OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N[3])

Physicochemical Characteristics

The compound's physical properties influence its handling, reactivity, and pharmacokinetic potential when incorporated into larger molecules. The Boc group, for instance, provides

thermal stability and increases lipophilicity, which can be critical for solubility in organic solvents and for crossing biological membranes.[\[1\]](#)


Property	Value	Source(s)
Appearance	Light yellow to brown powder or crystal; may also be a solid, semi-solid, or lump.	[2] [5] [7]
Purity	Typically >97% or >98% (as determined by HPLC).	[2] [5] [8]
Boiling Point	441.1°C at 760 mmHg (Predicted).	[8]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (4°C). Protect from light.	[7] [8]

Chapter 2: Synthesis and Quality Control

The reliable synthesis of this intermediate is crucial for its application in multi-step drug development campaigns. The most common and efficient route involves the reduction of its nitro-precursor.

Synthetic Pathway Overview

The synthesis is typically a single-step conversion from tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This process involves a catalytic hydrogenation, which is a clean, high-yield reaction favored in industrial settings for its efficiency and the ease of removing the catalyst via filtration.

[Click to download full resolution via product page](#)

Caption: General synthetic route via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure for the synthesis, adapted from published methods. [4] It is a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq)
- Methanol (MeOH), ACS grade
- 10% Palladium on Carbon (Pd/C) catalyst (wet)
- Hydrogen (H₂) gas
- Diatomaceous earth (Celite®)
- Nitrogen (N₂) gas

Equipment:

- Parr hydrogenation apparatus or a similar pressure reactor

- Round-bottom flask
- Buchner funnel and filter paper
- Rotary evaporator

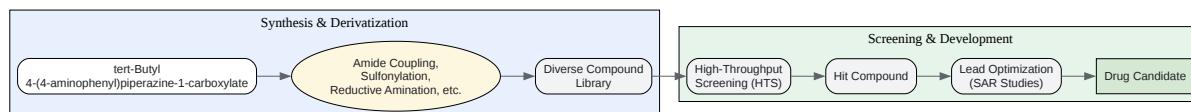
Procedure:

- Reactor Setup: Dissolve tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (e.g., 8.2 g, 26.68 mmol) in methanol (100 mL) in the pressure reactor vessel.
- Inerting: Seal the vessel and purge the system with nitrogen gas to remove atmospheric oxygen.
- Catalyst Addition: Carefully add the 10% wet palladium on carbon catalyst under a nitrogen atmosphere.
- Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi.
- Reaction: Stir the mixture vigorously at room temperature for 16 hours or until reaction completion is confirmed.
- Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of methanol.
- Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator.
- Product: The resulting product, **tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate** (e.g., 7.4 g, 97% yield), is often obtained as a dark blue or brownish-red oil or solid and is typically of sufficient purity (>95%) to be used directly in subsequent reactions without further purification.[\[2\]](#)[\[4\]](#)

Quality Control

For applications requiring higher purity, standard purification methods such as column chromatography or recrystallization can be employed. The identity and purity of the final

product should always be confirmed.


- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.[2]
- Identity Confirmation: Mass spectrometry (MS) should show the expected molecular ion peak (m/z 277.9 $[M+H]^+$).[4] Structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

Chapter 3: Applications in Drug Discovery and Beyond

The utility of this compound stems from its hybrid structure, which combines the pharmacologically relevant piperazine ring with a synthetically versatile aniline.

A Cornerstone Intermediate in Medicinal Chemistry

This molecule is a quintessential building block for creating libraries of compounds for drug screening. Its primary applications are in the synthesis of therapeutics for neurological disorders, where the piperazine scaffold is known to interact with various CNS receptors.[2][3] The aniline nitrogen serves as a nucleophile or a diazotization substrate, allowing for the construction of amides, sulfonamides, ureas, or azo compounds, thereby enabling extensive Structure-Activity Relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Role of the intermediate in a typical drug discovery workflow.

Broader Research and Material Science Applications

Beyond traditional drug discovery, this compound finds use in several other scientific domains:

- Biochemical Research: Used to synthesize probes for studying receptor binding and signaling pathways.[\[2\]](#)[\[3\]](#)
- Neuroscience: Employed to create novel molecules to investigate neurotransmitter systems.[\[2\]](#)[\[3\]](#)
- Analytical Chemistry: Serves as a standard or starting material for developing analytical methods to detect related substances.[\[2\]](#)[\[3\]](#)
- Material Science: Its structure can be incorporated into polymers to create novel materials with specific functionalities, such as those for targeted drug delivery systems.[\[2\]](#)[\[3\]](#)

Chapter 4: Analytical Methodologies

Reliable analytical methods are required to ensure the quality and consistency of the intermediate. The following outlines a general protocol for purity determination by HPLC.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of **tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate** by calculating the area percentage of the main peak.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Data acquisition and processing software

Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade

- Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
- Sample of **tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate**

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA (or FA) in Water.
 - Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile.
- Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of ~1 mg/mL.
- HPLC Conditions (Typical):
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: ~254 nm.
 - Column Temperature: 30°C.
 - Gradient Program: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
- Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.

GHS Hazard Information

The compound is classified as hazardous. All personnel must review the Safety Data Sheet (SDS) before handling.[\[9\]](#)

Hazard Class	GHS Code	Description	Pictogram	Source(s)
Acute Toxicity (Oral)	H302	Harmful if swallowed.	GHS07	[8]
Skin Irritation	H315	Causes skin irritation.	GHS07	[7] [8] [10] [11]
Eye Irritation	H319	Causes serious eye irritation.	GHS07	[7] [8] [10] [11]
STOT Single Exposure	H335	May cause respiratory irritation.	GHS07	[7] [8] [10]

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

- Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[\[11\]](#)[\[12\]](#)
- Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[\[11\]](#)[\[12\]](#)

First Aid Measures:

- Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[\[11\]](#)[\[12\]](#)
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[12\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[\[11\]](#)[\[12\]](#)
- Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[\[12\]](#)

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
- Follow specific temperature guidelines from the supplier (e.g., room temperature or 4°C).[7] [8]
- Keep away from light and incompatible materials such as strong oxidizing agents.

Conclusion

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is more than a mere chemical reagent; it is an enabler of innovation in pharmaceutical R&D. Its well-defined structure, predictable reactivity, and established synthetic route make it a reliable and strategic choice for constructing complex molecular entities. By understanding its properties, synthesis, and applications as detailed in this guide, researchers are better equipped to harness its potential, accelerating the journey from a chemical concept to a life-changing therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic ... [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 5. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate | 170911-92-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate | 170911-92-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 170911-92-9 [sigmaaldrich.com]

- 8. tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 170911-92-9 [sigmaaldrich.com]
- 9. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester - Safety Data Sheet [chemicalbook.com]
- 10. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Synonyms for Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103973#synonyms-for-tert-butyl-4-4-aminophenyl-piperazine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com